N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic structure that is part of a broader class of compounds known for their potential as human A(3) (hA(3)) adenosine receptor antagonists. These compounds are of significant interest due to their selectivity and pharmacological profile, which makes them candidates for therapeutic applications. The significance of the 2-furyl ring and its substitution with aryl groups has been explored to enhance the selectivity and overcome metabolic issues associated with the furan ring .
Synthesis Analysis
The synthesis of related pyrazolo-triazolo-pyrimidines involves the substitution of the C(2)-furyl ring with an aryl group, which has been shown to enhance the pharmacological profile and selectivity of these compounds. The most potent derivatives in this series exhibit low nanomolar affinity for the hA(3) receptor, with one particular compound demonstrating a K(i) of 0.108 nM and excellent selectivity over other adenosine receptor subtypes . This suggests that the synthesis strategy focusing on ring substitution is effective in improving the desired properties of these compounds.
Molecular Structure Analysis
The molecular structure of these compounds, particularly the pyrazolo-triazolo-pyrimidines, has been investigated through receptor-driven molecular modeling. This approach is based on a model of the A(3) receptor derived from the crystallographic structure of the human A(2A) receptor. The modeling supports the experimental binding data and helps to justify the observed selectivity against other receptor subtypes. The presence of the aryl group in place of the C(2)-furyl ring is a key factor in the enhanced selectivity .
Chemical Reactions Analysis
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their chemical reactions, including alkylation at the N(3)-position and the generation of ylides. These ylides can undergo thermolysis to yield 2-cyanamido-pyrimidines or, in the case of N(3)-phenylacyliminium salts, can lead to ring transformation reactions producing various heterocyclic structures such as oxazolones and imidazol-2-ylpyrimidines. The reaction mechanisms for these transformations have been discussed, providing insight into the chemical behavior of triazolo-pyrimidine derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to have high affinity and selectivity for the hA(3) receptor, which is a desirable trait for potential therapeutic agents. The stability and reactivity of the compound can be inferred from the synthesis and reaction analysis, indicating that the compound is amenable to chemical modifications that could further enhance its pharmacological profile .
Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis and evaluation of compounds related to "N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" have demonstrated significant antitumor activity. For instance, compounds with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013). Additionally, new series of compounds, including those synthesized through modifications of related structures, showed promising antitumor activities, suggesting the significance of structural variations in enhancing therapeutic potential (Abdelhamid et al., 2016).
Antibacterial Activity
Research has also explored the antibacterial properties of compounds within the same class, indicating potential applications beyond oncology. For example, certain derivatives demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting these compounds could be developed as new antibacterial agents (Prakash et al., 2007). This highlights the broad spectrum of biological activities that compounds related to "this compound" might possess.
Structural and Synthetic Studies
Significant effort has been dedicated to the structural elucidation and synthetic strategies of related compounds, which are crucial for understanding their mechanism of action and improving their biological activities. Innovations in synthesis, such as the development of new synthetic routes or the discovery of novel reactions, contribute to the expansion of this compound class and its potential applications in medicine and biology. Studies have detailed efficient synthesis methods and the characterization of these compounds, providing foundational knowledge for further research and development (Lahmidi et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have shown cytotoxic effects towards lung carcinoma cell lines .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to cytotoxic effects . The compound’s structure, particularly the presence of the furan ring and the pyrazol-4-yl group, may play a role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, leading to cytotoxic effects
Result of Action
The compound has been shown to have cytotoxic effects, particularly against lung carcinoma cell lines . This suggests that the compound may have potential as a therapeutic agent for lung cancer.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJISYJHOTWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.